

Application Note: Analysis of Leptophos by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Leptophos
Cat. No.:	B1674750

[Get Quote](#)

Introduction

Leptophos is an organophosphorus pesticide previously used as an insecticide and acaricide. [1][2] Due to its neurotoxic effects and persistence in the environment, monitoring its residue levels in various matrices like food and environmental samples is crucial for public health and safety.[1][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the determination of organophosphorus pesticides.[4][5] The high selectivity and sensitivity of GC-MS, particularly in single-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allow for accurate identification and quantification of trace levels of **Leptophos** in complex matrices.[3][6]

This application note details a comprehensive protocol for the analysis of **Leptophos** using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis. The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity and efficiency.[6][7][8]

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

This protocol is adapted from standard QuEChERS procedures for pesticide analysis in food matrices.[7][8]

a. Materials and Reagents:

- Homogenized Sample (e.g., fruits, vegetables, rice)
- Acetonitrile (ACN), pesticide residue grade
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) (optional, for pigmented samples)
- C18 sorbent (optional, for high-fat samples)
- 50 mL and 15 mL polypropylene centrifuge tubes
- High-speed centrifuge
- Vortex mixer

b. Extraction Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8][9]
- Add 10 mL of acetonitrile to the tube.[7]
- Add the salting-out mixture, typically consisting of 4 g of anhydrous $MgSO_4$ and 1 g of NaCl. [10]
- Immediately cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure proper extraction and prevent the formation of salt agglomerates.[11]
- Centrifuge the tube at 3,500 rpm or higher for 10 minutes.[11]

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

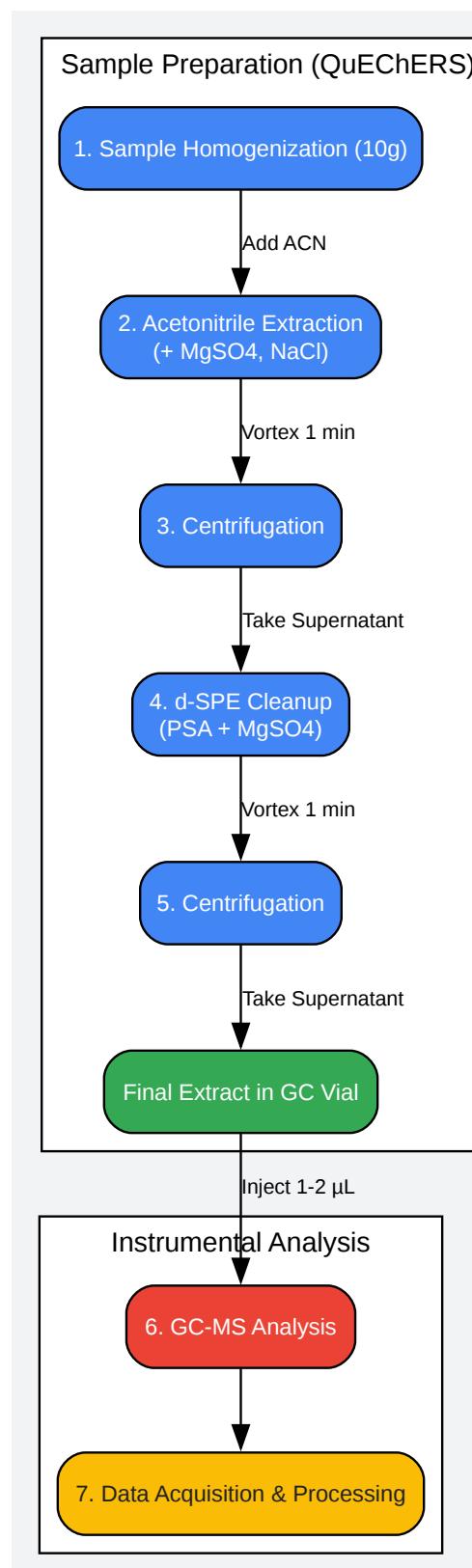
- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube.[11]

- The microcentrifuge tube should contain the d-SPE cleanup sorbents: typically 150 mg of anhydrous MgSO₄ and 50 mg of PSA.[\[11\]](#) For samples with high pigment content, 50 mg of GCB can be added.
- Cap the tube and vortex for 1 minute at high speed.[\[11\]](#)
- Centrifuge at 10,000 rpm for 5 minutes.[\[11\]](#)
- The resulting supernatant is the final extract. Transfer it into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following conditions are a general guideline and may require optimization based on the specific instrument and sample matrix.

- Gas Chromatograph (GC): Agilent 6890N or equivalent[\[1\]](#)
- Mass Spectrometer (MS): Agilent 5975B MSD, Thermo Scientific TSQ Quantum, or equivalent[\[1\]](#)[\[9\]](#)
- GC Column: HP-5MS, Rxi-5ms, or similar 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).[\[4\]](#)[\[11\]](#)
- Injector: Splitless mode.[\[3\]](#)
- Injection Volume: 1-2 µL.[\[11\]](#)[\[12\]](#)
- Inlet Temperature: 250 °C.[\[3\]](#)[\[11\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[\[4\]](#)[\[11\]](#)
- Oven Temperature Program:
 - Initial temperature: 70-150 °C, hold for 1-2 minutes.[\[1\]](#)[\[5\]](#)
 - Ramp 1: 15-30 °C/min to 210 °C.[\[5\]](#)
 - Ramp 2: 5-10 °C/min to 280-285 °C, hold for 2-10 minutes.[\[1\]](#)[\[3\]](#)[\[11\]](#)


- MS Transfer Line Temperature: 280 °C.[13]
- Ion Source Temperature: 200-260 °C.[5][13]
- Ionization Mode: Electron Impact (EI) at 70 eV.[4]
- Acquisition Mode:
 - Full Scan: For initial identification, scanning from m/z 60-450.[3]
 - Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and quantitative analysis. Key ions for **Leptophos** can be selected from its mass spectrum.[2]

Data and Performance Characteristics

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for **Leptophos** analysis.

Parameter	Value	Matrix	Reference
Linearity (R^2)	0.997	Green Bean	[9]
Recovery (%)	100.6	Green Bean	[9]
Precision (% CV)	10.6	Green Bean	[9]
Limit of Detection (LOD)	6.4 $\mu\text{g/kg}$	Rice	[11]
Limit of Quantification (LOQ)	19.4 $\mu\text{g/kg}$	Rice	[11]
Retention Time (min)	31.44	Green Bean	[9]

Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for **Leptophos** analysis using QuEChERS and GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. ez.restek.com [ez.restek.com]
- 3. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 4. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC-MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. shimadzu.com [shimadzu.com]
- 7. food-safety.com [food-safety.com]
- 8. scispec.co.th [scispec.co.th]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. fsis.usda.gov [fsis.usda.gov]
- To cite this document: BenchChem. [Application Note: Analysis of Leptophos by Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674750#gas-chromatography-mass-spectrometry-for-leptophos-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com